molecular formula C24H22N4O4S B2721804 N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide CAS No. 1115336-16-7

N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide

Cat. No. B2721804
CAS RN: 1115336-16-7
M. Wt: 462.52
InChI Key: CTRJBVAVDHMVQA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.52. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Studies

  • Novel compounds, including those structurally related to N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide, have been synthesized and their photophysical properties such as absorption, emission, and quantum yields were investigated. These compounds show potential for applications in fluorescence studies due to their ability to emit in the blue and green regions, which is crucial for various analytical and bioimaging techniques (Padalkar et al., 2015).

Synthesis Methodologies

  • Research on the synthesis of structurally related compounds to this compound has led to the development of novel synthetic routes. These methodologies are significant for the preparation of compounds with potential anti-HIV properties, although the specific compound was found to be inactive in this context (Liu et al., 1993).

Chemical Properties Analysis

  • Studies have also focused on the synthesis and evaluation of compounds similar to this compound for their potential as antiulcer agents. The chemical properties, including the reactivity and stability of these compounds, have been thoroughly investigated to assess their therapeutic potential (Starrett et al., 1989).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-31-20-9-7-18(8-10-20)27-22(29)16-33-24-25-11-12-28(24)19-5-2-4-17(14-19)23(30)26-15-21-6-3-13-32-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRJBVAVDHMVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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